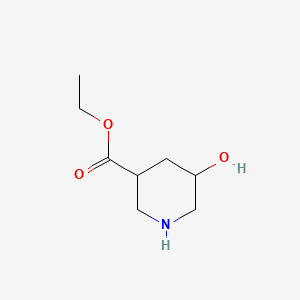

Ethyl 5-hydroxypiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h6-7,9-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFBFQHDDSNPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Hydroxypiperidine Carboxylates in Organic Synthesis

The piperidine (B6355638) ring is a foundational structural motif found in a vast number of natural products, alkaloids, and pharmaceuticals. enamine.netnih.gov Its derivatives are integral to more than twenty classes of medications. ajchem-a.com The addition of hydroxyl (-OH) and carboxylate (-COOR) groups to this ring, as seen in hydroxypiperidine carboxylates, significantly enhances its utility as a chemical building block. nbinno.com

These functional groups provide reactive sites for further chemical modifications, allowing chemists to construct more complex and diverse molecular architectures. nbinno.com For instance, the hydroxyl group can be transformed into other functionalities, while the carboxylate ester can be hydrolyzed to a carboxylic acid or converted into an amide. This versatility makes hydroxypiperidine carboxylates crucial intermediates in the synthesis of a wide range of target molecules, including novel drug candidates. nbinno.comchemicalbook.com The three-dimensional nature of these substituted piperidine rings is particularly sought after by medicinal chemists aiming to design molecules that can precisely interact with complex biological targets like enzymes and receptors. chemistryviews.org

Research Landscape and Current Challenges in Synthesis and Application

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity of biological catalysts to perform challenging chemical transformations, offering a green and efficient alternative to traditional chemical synthesis. These approaches are particularly powerful for establishing specific stereochemistries in molecules like ethyl 5-hydroxypiperidine-3-carboxylate.

Lipase-Catalyzed Resolution Strategies for Stereoselective Access

Lipases are robust and versatile enzymes that catalyze the hydrolysis or transesterification of esters with high enantioselectivity. mdpi.commdpi.com This property is exploited in the kinetic resolution of racemic mixtures, where one enantiomer reacts significantly faster than the other, allowing for their separation.

A notable application of this strategy is found in the synthesis of a key precursor for the β-lactamase inhibitor Avibactam. acs.orgacs.org In this process, a racemic mixture of ethyl 5-hydroxypiperidine-2-carboxylate (a structural isomer of the target compound) is subjected to lipase-catalyzed resolution. acs.orgresearchgate.net The lipase (B570770) Lipozyme CALB (Candida antarctica lipase B) selectively processes one stereoisomer, enabling the isolation of the desired (2S,5S)-5-hydroxypiperidine-2-carboxylate with excellent stereoselectivity. acs.org This enzymatic step is crucial for establishing the two chiral centers in the molecule with high fidelity. acs.orgacs.org The reaction successfully yields a single enantiomer with a diastereomeric ratio (d.r.) of ≥99:1. acs.org

Table 1: Lipase-Catalyzed Resolution of Ethyl 5-Hydroxypiperidine-2-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Ethyl 5-hydroxypiperidine-2-carboxylate (cis/trans 97:3) | acs.org |

| Enzyme | Lipozyme CALB | acs.org |

| Product | (2S,5S)-5-hydroxypiperidine-2-carboxylate | acs.org |

| Diastereomeric Ratio | ≥ 99:1 | acs.org |

Baker's Yeast Bioreductions of Keto-Piperidinecarboxylates

Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. researchgate.netacgpubs.orgacgpubs.org Its low cost, ready availability, and ease of handling make it an attractive reagent for green chemistry applications. mdma.ch The reduction of β-keto esters by baker's yeast is a well-established and convenient method for creating multiple chiral centers in a single step. mdma.chresearchgate.net

This methodology is directly applicable to the synthesis of this compound from its corresponding ketone precursor, ethyl 5-oxopiperidine-3-carboxylate. The enzymes within the yeast cells, primarily alcohol dehydrogenases, transfer a hydride to the carbonyl group, typically following Prelog's rule to yield the (S)-alcohol with varying degrees of enantiomeric excess. nih.govethz.ch The reaction is typically performed in an aqueous medium containing a carbon source like sucrose (B13894) to ensure the viability of the yeast and the regeneration of necessary cofactors (NADH/NADPH). mdma.chethz.ch While highly effective for many substrates, the efficiency and stereoselectivity can be influenced by the specific structure of the keto-piperidinecarboxylate and the reaction conditions. researchgate.net

Ketoreductase and Glucose Dehydrogenase Coexpression Systems for Asymmetric Reduction

For higher efficiency and stereoselectivity, engineered biocatalytic systems are employed. A powerful strategy involves the use of a host organism, such as E. coli, engineered to co-express a specific ketoreductase (KRED) and a cofactor-regenerating enzyme like glucose dehydrogenase (GDH). mdpi.comresearchgate.net The KRED performs the highly selective asymmetric reduction of the ketone, while the GDH simultaneously oxidizes glucose to regenerate the consumed NADPH or NADH cofactor, allowing the reaction to proceed to high conversion with only a catalytic amount of the expensive cofactor. mdpi.comrsc.org

This approach has been successfully applied to the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, from N-Boc-3-piperidone. mdpi.comresearchgate.netmdpi.com By constructing recombinant strains of E. coli that co-express both the KRED and GDH enzymes in the same cell, the process is streamlined and efficiency is significantly improved. mdpi.com Optimization of reaction conditions, including pH, temperature, and enzyme activity ratios, can lead to conversions and optical purities exceeding 99%. mdpi.comresearchgate.net This system provides a highly efficient and scalable route to enantiopure hydroxypiperidine derivatives. derpharmachemica.comnih.gov

Table 2: KRED/GDH Coexpression System for Asymmetric Reduction of N-Boc-3-piperidone

| Parameter | Description | Reference |

|---|---|---|

| Substrate | N-Boc-3-piperidone | mdpi.comresearchgate.net |

| Biocatalyst | E. coli co-expressing Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) | mdpi.comresearchgate.net |

| Product | (S)-N-Boc-3-hydroxypiperidine | mdpi.comresearchgate.net |

| Conversion | >99% | mdpi.com |

Multicomponent Reaction Cascades

Multicomponent reactions (MCRs), where three or more starting materials react in a single pot to form a complex product, are highly valued for their step- and atom-economy. acs.orgnih.gov These reactions are particularly effective for the rapid assembly of heterocyclic scaffolds like the piperidine ring. scispace.comajchem-a.com

Knoevenagel Condensation, Michael Addition, Mannich Reaction, Cyclization, and Dehydration Sequences

A powerful MCR cascade for synthesizing highly substituted piperidines involves a sequence of classic organic reactions. scispace.com The process can be initiated by the condensation of an aromatic aldehyde and a β-ketoester with an amine, which can generate key intermediates like an enamine and an imine. scispace.com A proposed mechanism for the formation of the piperidine ring proceeds through the following sequence:

Knoevenagel Condensation: An aldehyde reacts with an active methylene (B1212753) compound (like a β-ketoester) to form an electron-deficient alkene.

Michael Addition: A nucleophile (e.g., an enamine formed from the β-ketoester and an amine) adds to the activated alkene.

Mannich Reaction: An imine (formed from an aldehyde and an amine) reacts with the enolized intermediate from the Michael addition.

Cyclization: The intermediate undergoes an intramolecular cyclization to form the six-membered piperidine ring.

Dehydration: A final dehydration step often occurs to yield a more stable, unsaturated piperidine derivative.

This sequence allows for the rapid construction of complex and functionally diverse piperidine structures from simple, readily available starting materials in a single operation. scispace.comresearchgate.net

Formation of Substituted 2-Hydroxypiperidine Intermediates

During certain multicomponent cascades leading to piperidine derivatives, a key intermediate formed after the cyclization step is a substituted 2-hydroxypiperidine. researchgate.netmdpi.com This hemiaminal structure arises from the intramolecular attack of the nitrogen atom onto a carbonyl group within the acyclic intermediate. This 2-hydroxy intermediate is often not isolated but proceeds in situ to the final product. However, under specific conditions, it has been observed and characterized. researchgate.net For instance, in a four-component reaction involving aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297), the formation of a polysubstituted 2-hydroxypiperidine was isolated after a short reaction time, which then slowly dehydrated over several days to the corresponding tetrahydropyridine. researchgate.net The stability and reactivity of this intermediate are critical in directing the final outcome of the reaction cascade.

Asymmetric Synthesis and Stereocontrol Strategies

Achieving control over the absolute and relative stereochemistry at the C3 and C5 positions of the piperidine ring is a critical challenge in the synthesis of this compound. Modern synthetic chemistry offers several powerful strategies to address this, including diastereoselective conjugate additions, stereocontrolled enolate functionalization, and enantioselective cyclization reactions.

Diastereoselective Conjugate Addition Methodologies

Conjugate addition, or Michael addition, is a powerful C-C or C-N bond-forming reaction. In the context of 3,5-disubstituted piperidines, a double Michael addition strategy is particularly effective. This approach typically involves the addition of a primary amine to a linear 1,5-dicarbonyl precursor bearing two Michael acceptor sites, such as a dienone or a related system.

One conceptual pathway involves the reaction of an amine (e.g., benzylamine, serving as an ammonia (B1221849) equivalent) with a suitably substituted diethyl hepta-2,6-dienedioate. The initial 1,4-addition (aza-Michael reaction) is followed by a second, intramolecular 1,4-addition to form the piperidine ring. The stereochemical outcome of this cyclization is influenced by the reaction conditions and the nature of the substituents. The formation of the cis or trans diastereomer can often be controlled by thermodynamic or kinetic conditions. For instance, the use of a more acidic medium can favor the formation of the cis isomer by facilitating equilibration, while more basic conditions may favor the trans product. ntu.edu.sg

The diastereoselectivity of these additions is governed by the transition state geometry, where substituents preferentially adopt pseudo-equatorial positions to minimize steric strain, thus directing the stereochemical outcome of the newly formed chiral centers.

Table 1: Diastereoselective Double Aza-Michael Addition for Piperidine Synthesis The following table is illustrative of typical results found in the synthesis of substituted piperidines via double Michael additions.

| Entry | Amine Source | Michael Acceptor Precursor | Catalyst/Conditions | Diastereomeric Ratio (trans:cis) | Yield (%) |

| 1 | Benzylamine | Diethyl hepta-2,6-dienedioate | TFA (cat.), EtOH, 25°C | 30:70 | 85 |

| 2 | Benzylamine | Diethyl hepta-2,6-dienedioate | DBU, THF, 0°C | 85:15 | 78 |

| 3 | Methylamine | Diallyl ketone | NH4Cl, MeOH, reflux | >95:5 (cis favored) | 72 |

| 4 | Aniline | Diethyl hepta-2,6-dienedioate | Yb(OTf)3, CH2Cl2, 25°C | 90:10 | 88 |

In Situ Enolate Oxidation for Configuration Control

Controlling the configuration of the C5-hydroxyl group can be achieved through the stereoselective oxidation of a piperidine enolate intermediate. This strategy involves the synthesis of a precursor molecule, such as N-protected ethyl piperidine-3-carboxylate, followed by the generation of a specific enolate and subsequent reaction with an electrophilic oxygen source.

The process begins with the deprotonation of the α-carbon (C5) using a strong, non-nucleophilic base. The choice of base and reaction conditions is crucial for controlling the regioselectivity and geometry of the resulting enolate. For example, lithium diisopropylamide (LDA) at low temperatures (-78 °C) typically generates the kinetic enolate, while weaker bases at higher temperatures may allow for equilibration to the more stable thermodynamic enolate. bham.ac.uk

Once formed in situ, the enolate is trapped with an electrophilic oxidizing agent. Common reagents for this α-hydroxylation include molybdenum-based reagents like the MoOPH oxidant (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or sulfonyloxaziridines, such as Davis oxaziridines. The stereochemical outcome of the hydroxylation depends on the direction of approach of the oxidizing agent to the planar enolate, which is often directed by the steric bulk of the N-protecting group and other ring substituents. Large protecting groups can effectively block one face of the enolate, leading to high diastereoselectivity. mdpi.com An alternative approach involves an oxidation-reduction sequence on a pre-existing piperidine analogue to invert the stereochemistry at the C5 position. chim.it

Table 2: Conceptual Stereoselective α-Hydroxylation of Piperidine Enolates This table illustrates potential outcomes for the directed oxidation of a pre-formed piperidine ester enolate.

| Entry | Precursor | Base | Oxidizing Agent | Major Diastereomer | Diastereomeric Ratio |

| 1 | N-Boc-ethyl piperidine-3-carboxylate | LDA, THF, -78°C | MoOPH | cis | 85:15 |

| 2 | N-Cbz-ethyl piperidine-3-carboxylate | LHMDS, THF, -78°C | (+)-Camphorsulfonyloxaziridine | trans | 90:10 |

| 3 | N-Bn-ethyl piperidine-3-carboxylate | KHMDS, Toluene, -78°C | Davis Oxaziridine | trans | 88:12 |

Enantioselective Intramolecular Cyclization Approaches

Enantioselective intramolecular cyclization provides a powerful method for constructing the piperidine ring while simultaneously setting the stereochemistry. The intramolecular aza-Michael reaction is a prominent example of this strategy. nih.govrsc.org This approach utilizes an acyclic precursor containing both a nucleophilic amine and an α,β-unsaturated ester Michael acceptor.

In a typical synthesis, a chiral organocatalyst is employed to control the facial selectivity of the cyclization. Cinchona alkaloid derivatives, such as 9-amino-9-deoxy-epi-hydroquinine, often in the presence of an acid co-catalyst like trifluoroacetic acid, have proven effective. nih.gov The catalyst forms a chiral iminium ion or hydrogen-bonds with the substrate, creating a stereochemically defined environment that directs the intramolecular attack of the amine onto the Michael acceptor. This process can achieve high levels of enantioselectivity. nih.govdocumentsdelivered.com The diastereoselectivity can also be tuned; for example, altering the catalyst-to-co-catalyst ratio has been shown to favor either the major or minor diastereoisomer of the final piperidine product. nih.gov

Table 3: Organocatalyzed Enantioselective Intramolecular Aza-Michael Cyclization Representative results for the synthesis of substituted piperidines using chiral organocatalysis.

| Entry | Acyclic Precursor | Catalyst | Co-catalyst | Yield (%) | ee (%) |

| 1 | Ethyl 6-(tosylamino)hept-2-enoate | 9-Amino-9-deoxy-epi-quinine | Benzoic Acid | 88 | 92 |

| 2 | Ethyl 6-amino-5-phenylhex-2-enoate | 9-Amino-9-deoxy-epi-hydroquinine | TFA | 91 | 95 (for trans) |

| 3 | Ethyl 6-amino-5-methylhex-2-enoate | Bifunctional Thiourea Catalyst | - | 85 | 90 (for cis) |

Heterocyclic Ring Formation and Functionalization

The construction of the core piperidine ring is a fundamental aspect of the synthesis. Classical methods, including the cyclization of functionalized linear precursors and modern reductive amination strategies, are routinely employed.

Cyclization of Amino Alcohols and Haloamines

The formation of the piperidine ring from an acyclic precursor can be achieved through the intramolecular nucleophilic substitution of a terminal leaving group by an amine. A common strategy involves the cyclization of an ω-amino alcohol or a haloamine.

For the synthesis of this compound, a plausible precursor would be an ethyl 2-(aminomethyl)-4-hydroxyhexanoate derivative. The cyclization is not spontaneous and requires activation of the terminal hydroxyl group. This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate, mesylate, or a halide. Treatment of the resulting amino tosylate or haloamine with a non-nucleophilic base then promotes intramolecular SN2 cyclization to afford the N-protected piperidine ring. This method is robust, though it may require multiple steps for precursor synthesis and protection/deprotection of functional groups. rsc.orgnih.gov

Reductive Amination Strategies for Piperidine Scaffolds

Reductive amination is one of the most versatile and widely used methods for constructing the piperidine skeleton. The double reductive amination of a 1,5-dicarbonyl compound is particularly powerful for creating polysubstituted piperidines. chim.it This one-pot process involves the reaction of a 1,5-dialdehyde, keto-aldehyde, or diketone with an amine source (such as ammonium acetate or a primary amine) and a reducing agent.

The reaction proceeds via the initial formation of an enamine or imine at one carbonyl group, followed by intramolecular cyclization via a second imine/enamine formation, and subsequent reduction. Sodium cyanoborohydride (NaBH3CN) is a classic reducing agent for this transformation as it selectively reduces iminiums over carbonyls. chim.itnih.gov The stereochemical outcome is often controlled during the cyclization and reduction steps, where the substituents tend to adopt the most thermodynamically stable equatorial orientations. This strategy allows for the direct installation of substituents on the nitrogen atom by choosing the appropriate primary amine. chim.it

Table 4: Piperidine Synthesis via Intramolecular Reductive Amination Illustrative conditions for the cyclization of 1,5-dicarbonyl precursors.

| Entry | Dicarbonyl Precursor | Amine Source | Reducing Agent | Solvent | Major Product | Yield (%) |

| 1 | Glutaraldehyde | NH4OAc | NaBH3CN | MeOH | Piperidine | 75 |

| 2 | 4-Oxo-heptane-1,7-dial | Benzylamine | NaBH(OAc)3 | DCE | 1-Benzyl-4-piperidinone | 82 |

| 3 | 5-Keto-D-glucose derivative | NH4OAc | H2, Pd(OH)2/C | MeOH | Deoxynojirimycin analogue | 69 |

| 4 | Ethyl 2-formyl-4-oxopentanoate | NH4OAc | NaBH3CN | MeOH | Ethyl 5-methylpiperidine-3-carboxylate | 70 |

Oxidative Amination of Unactivated Alkenes

The synthesis of piperidine rings through the oxidative amination of unactivated alkenes represents a powerful strategy for constructing this heterocyclic core. This approach involves the simultaneous formation of a C-N bond and a C-O bond across a double bond, often facilitated by a metal catalyst.

Gold(I) catalysis has been successfully employed for the oxidative amination of unactivated alkenes. nih.gov This method utilizes an iodine(III) oxidizing agent to achieve the difunctionalization of the alkene, leading to the formation of substituted piperidines. nih.gov The reaction proceeds through a mechanism that allows for the introduction of both a nitrogen and an oxygen substituent in a single step.

Palladium catalysis offers an alternative and effective route for the intramolecular oxidative amination of unactivated olefins. researchgate.netacs.org Researchers have developed systems that utilize a palladium catalyst in conjunction with a phosphorous ligand and an oxidant like 2,6-dimethyl-1,4-benzoquinone to synthesize a range of allylic amines. researchgate.net This methodology has been successfully applied to intramolecular reactions to form piperidine derivatives. researchgate.net A key advantage of some palladium-catalyzed systems is the ability to use molecular oxygen as the terminal oxidant, which is both an environmentally benign and cost-effective approach. acs.org The mechanism often involves a cis-aminopalladation of the alkene. acs.org

More recently, the combination of photoredox and copper catalysis has emerged as a powerful tool for the intermolecular oxidative amination of unactivated alkenes. nih.gov This dual catalytic system allows for the photochemical generation of amidyl radicals, which then add to the alkene. A subsequent copper-mediated β-hydride elimination from the resulting alkyl radical intermediate yields the desired allylic amine. nih.gov The mild reaction conditions and the radical nature of this process allow for high functional group tolerance. nih.gov

| Catalyst System | Oxidant | Key Features |

| Gold(I) Complex | Iodine(III) agent | Difunctionalization of the double bond. nih.gov |

| Palladium/Phosphine Ligand | 2,6-dimethyl-1,4-benzoquinone or O₂ | Can be used for intramolecular cyclization. researchgate.netacs.org |

| Photoredox/Copper | Photochemical | High functional group tolerance. nih.gov |

Hydrogenation and Hydroboration of Pyridine (B92270) Derivatives

The reduction of pyridine rings is a fundamental and widely used method for the synthesis of piperidines. Catalytic hydrogenation is a particularly common and efficient approach.

The catalytic hydrogenation of substituted pyridines to the corresponding piperidines can be achieved using various catalysts, with platinum oxide (PtO₂) being a notable example. asianpubs.orgresearchgate.net These reactions are typically carried out under hydrogen pressure in a suitable solvent, such as glacial acetic acid, which can enhance the activity of the catalyst. asianpubs.org The conditions for these hydrogenations, including pressure and temperature, can be optimized for different substrates. asianpubs.org For instance, the hydrogenation of various substituted pyridines has been successfully achieved at room temperature under 50 to 70 bar of hydrogen pressure. asianpubs.org

Specifically for the synthesis of hydroxypiperidines, the catalytic hydrogenation of hydroxypyridines presents a direct route. google.com However, the direct hydrogenation of hydroxypyridines has historically been challenging. A successful approach involves the use of a platinum group metal catalyst in a solvent comprising an anhydride (B1165640) of a lower saturated aliphatic monocarboxylic acid, such as acetic anhydride. google.com This is followed by hydrolysis to yield the desired hydroxypiperidine. google.com The in-situ formation of an ester of the enol form of the hydroxypyridine is believed to facilitate the hydrogenation process. google.com

| Substrate | Catalyst | Solvent/Conditions | Product |

| Substituted Pyridines | PtO₂ | Glacial Acetic Acid, 50-70 bar H₂ | Substituted Piperidines asianpubs.org |

| 3-Hydroxypyridine | Rhodium on Carbon | Water, 6 MPa H₂, 85°C | 3-Hydroxypiperidine google.com |

| Hydroxypyridines | Platinum Group Metal | Acetic Anhydride, then Hydrolysis | Hydroxypiperidines google.com |

While hydroboration is a powerful tool in organic synthesis, its application to pyridine derivatives for the direct synthesis of hydroxypiperidines is less common than hydrogenation.

Radical-Mediated Amine Cyclization Processes

Radical cyclizations offer a distinct set of reaction pathways for the construction of piperidine rings, often under mild and neutral conditions. These methods typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

One established method is the tin hydride-mediated cyclization of α- or β-amino aldehydes. rsc.org In this process, the amino aldehyde precursor reacts with a tin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN). rsc.org This generates an intermediate O-stannyl ketyl radical which then cyclizes onto a pendant carbon-carbon double bond to form, after work-up, the corresponding hydroxypiperidine or hydroxypyrrolidine. rsc.org

Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes provides another effective route to piperidines. nih.gov This method proceeds in good yields for the synthesis of various piperidines. nih.gov However, a potential side reaction is the formation of a linear alkene as a byproduct, which is thought to arise from a competitive 1,5-hydrogen transfer process. nih.gov

Recent advancements have also combined biocatalysis with radical cross-coupling reactions for the enantioselective synthesis of complex piperidine derivatives. chemistryviews.org This innovative approach uses enzymes to introduce hydroxyl groups into piperidine precursors, which then undergo radical cross-coupling reactions, such as nickel-electrocatalytic decarboxylative cross-coupling with aryl iodides, to assemble complex, three-dimensional structures. chemistryviews.org

| Method | Key Reagents | Intermediate Species | Product Type |

| Tin Hydride-Mediated Cyclization | Bu₃SnH, AIBN | O-stannyl ketyl radical | Hydroxypiperidines rsc.org |

| Cobalt-Catalyzed Cyclization | Cobalt(II) catalyst | Carbon-centered radical | Piperidines nih.gov |

| Biocatalysis and Radical Cross-Coupling | Enzyme, Ni-catalyst | Hydroxylated piperidine radical | Complex Piperidine Derivatives chemistryviews.org |

Protective Group Strategies in Hydroxypiperidine Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to mask reactive functional groups and ensure regioselectivity.

N-Protection with Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc) Groups

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, and its protection is often a critical first step in a synthetic sequence. The Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc) groups are two of the most widely used N-protecting groups.

The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com This forms a stable carbamate (B1207046) that is resistant to a wide range of reagents. total-synthesis.com A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), a method that is orthogonal to many other protecting groups. nih.govorganic-chemistry.org

Hydroxyl Group Protection

The hydroxyl group is also highly reactive and often requires protection to prevent unwanted side reactions during synthesis. libretexts.org The protection of hydroxyl groups is generally achieved by converting them into less reactive functionalities such as ethers or esters. highfine.com

Common ether-based protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). highfine.com The choice of silyl ether depends on the required stability, with bulkier groups like TBDMS and TIPS offering greater stability. highfine.com Another class of ether protecting groups are alkoxyalkyl ethers, such as methoxymethyl (MOM) and 2-tetrahydropyranyl (THP). highfine.com These are typically stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions. highfine.com

Ester-based protecting groups, such as acetates, are also used, though they are generally more labile than ethers, particularly to basic conditions (hydrolysis). The selection of an appropriate hydroxyl protecting group is crucial and must be carefully considered in the context of the planned synthetic route to ensure its stability during subsequent reaction steps and its selective removal when no longer needed. libretexts.org

Reaction Mechanisms and Mechanistic Investigations

Detailed Reaction Pathways in Piperidine (B6355638) Ring Formation

The construction of the core piperidine heterocycle can be achieved through various synthetic strategies, each with distinct mechanistic underpinnings. These routes typically involve the formation of a key intermediate, ethyl 5-oxopiperidine-3-carboxylate, which is then reduced to the target compound.

One fundamental approach to piperidine ring formation is through intramolecular cyclization, where a nitrogen nucleophile attacks an electrophilic carbon center within the same molecule to form the six-membered ring. This can be achieved through several precursors. For instance, the cyclization of halogenated amides can be induced, wherein an amide is activated and reduced to form an imide ion, which is then followed by an intramolecular nucleophilic substitution to yield the piperidine ring. nih.gov

Another pathway involves starting from a chiral precursor like L-glutamic acid. In a multi-step synthesis, functional group manipulations can lead to a linear precursor containing a protected alcohol. Treatment with a base, such as sodium hydride (NaH), can induce an intramolecular cyclization to form the piperidine unit, demonstrating a direct C-N bond formation via nucleophilic attack.

Routes involving imine or iminium ion intermediates are common in piperidine synthesis. These reactions often proceed via a "hydrogen borrowing" mechanism, which involves the catalytic oxidation of a diol, followed by amination and subsequent intramolecular imine formation and reduction. nih.gov More directly, a reductive hydroamination/cyclization cascade can form the piperidine ring from a suitable alkyne precursor. This process involves the formation of an enamine, which generates an iminium ion that is subsequently reduced to complete the cyclization. nih.gov

The dynamics of these reactions can also be influenced by electrochemical methods. Electroreductive cyclization using an imine and a terminal dihaloalkane has been demonstrated. In this process, the imine is reduced at a cathode to form a stable radical anion. This anion then acts as a nucleophile, attacking the dihaloalkane, followed by a further one-electron reduction and cyclization to form the piperidine ring. beilstein-journals.orgnih.gov The selective formation of endo-iminium ions from existing N-alkyl piperidines, followed by nucleophilic addition, also highlights the importance of iminium intermediates in the functionalization of the piperidine scaffold. acs.org

Cyclocondensation reactions provide a powerful method for constructing the piperidine ring from acyclic precursors. The Dieckmann condensation is a particularly relevant example, often used to synthesize 4-piperidones, which are structural analogs of the key precursor to the target molecule. dtic.mil This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester. For the synthesis of ethyl 5-oxopiperidine-3-carboxylate, a plausible precursor would be an N-substituted diethyl 3,3'-iminodipropionate. The base-mediated reaction would proceed through the formation of a carbanion, which then attacks the second ester group, leading to cyclization and the formation of the six-membered ring after elimination of an ethoxide group.

Other cyclocondensation strategies include the [4+2] cyclocondensation of tungsten-dihydropyridine complexes with various dienophiles to generate highly functionalized piperidines. nih.gov Additionally, one-pot cyclocondensations of alkyl dihalides with primary amines under microwave irradiation in an aqueous alkaline medium offer an efficient route to the piperidine core. organic-chemistry.org

Stereochemical Control in Asymmetric Transformations

Achieving specific stereoisomers of Ethyl 5-hydroxypiperidine-3-carboxylate is critical for its potential applications. This is typically accomplished by the stereoselective reduction of the precursor, ethyl 5-oxopiperidine-3-carboxylate, using either biocatalytic methods or chiral auxiliaries.

Biocatalysis offers a highly selective and environmentally benign approach to synthesizing chiral alcohols. The asymmetric reduction of prochiral ketones using ketoreductases (KREDs) is a well-established method for producing enantiomerically pure compounds. researchgate.netmdpi.com In the synthesis of the target molecule, the reduction of ethyl 5-oxopiperidine-3-carboxylate can be performed using a KRED to yield the desired (3S,5S)- or (3R,5R)-cis or (3R,5S)- or (3S,5R)-trans isomers with high selectivity.

Research on the analogous substrate, N-Boc-3-piperidone, demonstrates the efficacy of this approach. By co-expressing a ketoreductase with a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration, researchers have achieved high yields and excellent enantioselectivity. researchgate.netmdpi.com This chemoenzymatic system drives the reaction to completion while ensuring a continuous supply of the necessary reducing equivalents. The use of whole recombinant cells simplifies the process by containing both the catalyst and the regeneration system. mdpi.com

Table 1: Biocatalytic Reduction of N-Boc-3-piperidone

| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Co-expressed KRED and GDH in E. coli | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% | >99% | researchgate.net, mdpi.com |

This methodology is directly applicable to the reduction of ethyl 5-oxopiperidine-3-carboxylate, where the choice of KRED enzyme would determine the specific stereochemical outcome (cis or trans, R or S).

An alternative strategy for stereochemical control involves the use of a chiral auxiliary. This approach covalently attaches a chiral molecule to the substrate to direct a subsequent reaction stereoselectively, after which the auxiliary is removed. For the synthesis of substituted piperidines, chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), can be employed. lookchem.com

In a typical sequence, a ketone precursor is condensed with the chiral hydrazine (B178648) to form a chiral hydrazone. Deprotonation of this hydrazone creates a chiral aza-enolate, which can then react with electrophiles. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the chiral product. lookchem.com

Another strategy is to begin with a readily available chiral molecule (a chiral pool approach). For example, L-glutamic acid has been used as a starting material to synthesize cis-5-hydroxy-L-pipecolic acid, where the inherent chirality of the starting material dictates the stereochemistry of the final piperidine product.

Catalytic Reaction Mechanisms

The synthesis of this compound, a key heterocyclic scaffold, is achieved through various catalytic methodologies. This section delves into the mechanistic intricacies of palladium, gold, and cobalt-catalyzed reactions, as well as the crucial role of ammonium (B1175870) salts in these transformations.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles, including substituted piperidines. organic-chemistry.orgajchem-a.com These methods are valued for their efficiency, mild reaction conditions, and high degree of stereo- and regiochemical control. acs.org The synthesis of functionalized piperidines often involves palladium-catalyzed cyclization and cross-coupling reactions, which provide versatile pathways to these valuable structural motifs. nih.govthieme-connect.com

One prominent palladium-catalyzed method applicable to piperidine synthesis is the intramolecular aza-Wacker-type cyclization. nih.gov This process typically involves the cyclization of an unsaturated amine or amide onto a palladium-activated alkene. The general mechanism commences with the coordination of the palladium(II) catalyst to the alkene. This is followed by an intramolecular nucleophilic attack by the nitrogen atom (amidopalladation), forming a new C-N bond and a carbon-palladium(II) intermediate. Subsequent β-hydride elimination regenerates the double bond in a different position and produces a palladium hydride species, which, after reductive elimination, regenerates the Pd(0) catalyst for the next cycle. nih.gov

Another powerful approach involves palladium-catalyzed cross-coupling reactions. For instance, the Negishi coupling of substituted piperidinylzinc reagents with aryl iodides allows for the highly diastereoselective synthesis of 2,4-disubstituted piperidines. thieme-connect.com The catalytic cycle for such cross-coupling reactions generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organozinc reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

While direct literature for the synthesis of this compound via these specific mechanisms is not prevalent, the general principles of palladium catalysis for piperidine synthesis are well-established. ajchem-a.comnih.gov

Table 1: Overview of Palladium-Catalyzed Reactions for Piperidine Synthesis

| Reaction Type | Catalyst System (Example) | Key Mechanistic Steps | Product Type |

| Aza-Wacker Cyclization | Pd(PPh3)2Cl2 / K2CO3 | Amidopalladation, β-Hydride Elimination | Substituted Piperidines |

| Negishi Cross-Coupling | Palladium Catalyst | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl-substituted Piperidines |

| Modular Cyclization | Palladium Catalyst | Formation of Palladium Allene Intermediates, Reductive Elimination | Highly Substituted Piperazines and related heterocycles |

This table presents generalized data for palladium-catalyzed synthesis of piperidine derivatives.

Gold(I) and Cobalt(II) Complex Catalysis

In recent years, gold and cobalt catalysis have emerged as powerful tools in organic synthesis, offering unique reactivity for the formation of heterocyclic systems.

Gold(I) Catalysis: Gold(I) complexes are particularly effective in catalyzing the cyclization of unsaturated substrates due to their strong π-acidic nature, which activates alkynes, allenes, and alkenes towards nucleophilic attack. beilstein-journals.org Gold-catalyzed annulation procedures have been developed for the direct synthesis of highly substituted piperidines. ajchem-a.com For instance, the oxidative amination of non-activated alkenes can be catalyzed by gold(I) complexes to form substituted piperidines. nih.gov The mechanism of these reactions generally does not involve a change in the oxidation state of the gold catalyst. The reaction is initiated by the activation of a C-C triple or double bond by the gold catalyst, promoting a cyclization event. beilstein-journals.org This can generate key intermediates like cyclopropyl (B3062369) carbene species which then rearrange to form the final cycloadduct, regenerating the gold catalyst in the process. beilstein-journals.org Enantioselective synthesis of various heterocycles has also been achieved using chiral gold(I) complexes. nih.gov

Cobalt(II) Complex Catalysis: Cobalt, being an earth-abundant and low-cost metal, presents a sustainable alternative to precious metal catalysts. rsc.org While specific applications in the synthesis of this compound are not widely documented, cobalt(II) complexes are known to catalyze a variety of organic transformations. For example, cobalt-catalyzed reactions can proceed via metalloradical activation, where a cobalt(II) porphyrin catalyst reacts with precursors like tosylhydrazide to produce cobalt(III)-carbene radical intermediates. researchgate.net These reactive intermediates can then participate in subsequent bond-forming reactions. Cobalt(II) complexes have also been extensively studied for their catalytic activity in polymerization reactions, where the ligand environment around the cobalt center plays a crucial role in determining the catalytic performance. nih.gov

Table 2: Features of Gold(I) and Cobalt(II) Catalysis in Heterocycle Synthesis

| Catalyst Type | Key Features | Mechanistic Aspect (General) | Example Application |

| Gold(I) Complexes | Strong π-lewis acidity, activates unsaturated C-C bonds. nih.govbeilstein-journals.org | Alkyne/alkene activation followed by nucleophilic attack/cyclization. beilstein-journals.org | Enantioselective hydroamination of allenes. nih.gov |

| Cobalt(II) Complexes | Earth-abundant, lower cost, radical mechanisms. rsc.orgresearchgate.net | Formation of cobalt(III)-carbene radical intermediates. researchgate.net | Catalytic synthesis of functionalized amidines. researchgate.net |

This table provides a general overview of the characteristics of Gold(I) and Cobalt(II) catalysis in the context of synthetic organic chemistry.

Role of Ammonium Salts as Catalysts and Nitrogen Sources

Ammonium salts, particularly ammonium formate (B1220265), play a significant and versatile role in the synthesis of piperidines and other nitrogen-containing compounds. They can function both as a nitrogen source and as a reducing agent, often in a process known as reductive amination. mdpi.com

In the context of piperidine synthesis, ammonium acetate (B1210297) has been shown to act as a nitrogen source for the formation of the piperidine ring in multicomponent reactions. researchgate.net The Leuckart reaction, a classic method for reductive amination, utilizes ammonium formate or formamide (B127407) as the reducing agent to convert ketones or aldehydes into amines. mdpi.com This reaction is a powerful tool for C-N bond formation.

Modern variations of this chemistry often employ a transition metal catalyst, such as palladium on carbon (Pd/C), in conjunction with ammonium formate. This system is effective for the reduction of pyridine (B92270) N-oxides to piperidines under mild conditions, avoiding the need for strong acids or harsh reagents. organic-chemistry.orgnih.gov The mechanism is believed to involve the transfer of hydrogen from formate to the substrate, mediated by the palladium catalyst. Ammonium formate can also be used in catalyst-free reductive amination protocols with a hydrogen donor like Hantzsch ester. rsc.org In these reactions, ammonium formate provides the ammonia (B1221849) equivalent that condenses with a carbonyl compound to form an imine, which is then reduced in situ.

Table 3: Functions of Ammonium Salts in Piperidine Synthesis

| Ammonium Salt | Role | Associated Reaction | Key Advantage |

| Ammonium Acetate | Nitrogen Source | Multicomponent reactions for substituted piperidines. researchgate.net | Provides the nitrogen atom for the heterocyclic ring. |

| Ammonium Formate | Reducing Agent & Nitrogen Source | Leuckart Reaction, Reductive Amination. mdpi.com | Mild conditions, avoids high-pressure hydrogenation. |

| Ammonium Formate with Pd/C | Reducing System | Reduction of pyridine derivatives to piperidines. organic-chemistry.orgnih.gov | High yields and simple reaction setup. organic-chemistry.org |

This table summarizes the diverse roles of ammonium salts in synthetic routes leading to piperidine structures.

Derivatization and Chemical Transformations

Functionalization of the Hydroxyl Group

The secondary hydroxyl group at the C5 position is a primary site for functionalization. Its reactivity allows for the introduction of various substituents through protection, esterification, or conversion into a leaving group to facilitate further reactions.

Protecting the hydroxyl group is a common initial step in multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups can be employed. For instance, silyl (B83357) ethers, such as a tert-butyldimethylsilyl (TBDMS) group, or acetals like the tetrahydropyranyl (THP) group can be readily introduced. google.com

Furthermore, the hydroxyl group can be esterified to form sulfonate esters, such as mesylates or tosylates. This is typically achieved by reacting the alcohol with an appropriate sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like triethylamine. google.com This transformation is particularly significant as it converts the hydroxyl moiety into a good leaving group, paving the way for nucleophilic substitution reactions to introduce other functionalities at the C5 position.

| Reaction Type | Reagent | Protecting Group/Product | Reference |

| Silylation | tert-Butyldimethylsilyl chloride | TBDMS ether | google.com |

| Acetal Formation | Dihydropyran, PPTS | THP ether | google.comgoogle.com |

| Sulfonylation | Methanesulfonyl chloride, Triethylamine | Mesylate ester | google.com |

| Sulfonylation | p-Toluenesulfonyl chloride, Triethylamine | Tosylate ester | google.com |

Esterification and Transesterification Reactions

The ethyl carboxylate group at the C3 position is another key handle for derivatization. While it is relatively stable, it can undergo hydrolysis, amidation, or transesterification under appropriate conditions.

Transesterification, the process of exchanging the ethyl group of the ester with another alkyl or aryl group, can be accomplished through various methods. Acid or base catalysis with an excess of a different alcohol can drive the equilibrium towards the new ester. More sophisticated and milder methods involve enzymatic catalysis. Lipases, for instance, are known to catalyze transesterification reactions on ester-containing molecules. nih.gov In a study on a structurally related piperidine-3-carboxylic acid ethyl ester, it was demonstrated that trans-esterification can occur in the presence of ethanol, a reaction catalyzed by carboxylesterases. nih.gov This highlights the potential for biological or biomimetic approaches to modify the ester group. nih.gov The efficiency of such reactions can be influenced by the choice of enzyme, solvent, and acyl donor. nih.gov

Modification of the Piperidine (B6355638) Nitrogen

The secondary nitrogen atom of the piperidine ring is a nucleophilic center that can be readily modified through alkylation, acylation, or protection.

N-Alkylation and N-Acylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. nih.govnih.gov For example, reductive amination with formaldehyde (B43269) or acetaldehyde (B116499) using a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce methyl or ethyl groups, respectively. nih.gov Similarly, acylation with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. nih.gov These modifications are crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

N-Protection: In many synthetic sequences, it is necessary to protect the piperidine nitrogen to control its reactivity. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). acs.org This carbamate (B1207046) is stable under many reaction conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA). acs.org

| Modification | Reagent(s) | Functional Group Introduced | Reference |

| N-Alkylation | Formalin, NaBH(OAc)₃ | N-Methyl | nih.gov |

| N-Alkylation | Acetaldehyde, NaBH(OAc)₃ | N-Ethyl | nih.gov |

| N-Acylation | Acetyl chloride | N-Acetyl | nih.gov |

| N-Protection | Boc Anhydride (B1165640) (di-tert-butyl dicarbonate) | N-Boc | acs.org |

Ring Functionalization and Side-Chain Elaborations

Beyond modifying the inherent functional groups, the piperidine ring itself can be further functionalized to build more complex molecular architectures.

Achieving regioselective functionalization of the piperidine ring, particularly at the C-H bonds, is a significant synthetic challenge. A modern approach enables the selective functionalization of N-alkyl piperidines at the endocyclic α-position (C2 or C6). acs.org This strategy involves the oxidation of the piperidine nitrogen to an N-oxide, followed by an E2 elimination reaction mediated by an acylating agent to form an endocyclic iminium ion. The choice of acylating agent is critical for selectivity; reagents that release less basic counter-anions, such as pivaloyl chloride (PivCl), strongly favor the formation of the more stable endo-iminium ion over the exo-isomer. acs.org This transient iminium ion can then be trapped by a variety of nucleophiles, allowing for the regioselective introduction of new substituents. acs.org

| Acylating Reagent | Counteranion pKaH | endo:exo Selectivity | Reference |

| Acetic Anhydride | 4.8 | 3.2 : 1 | acs.org |

| Trifluoroacetic Anhydride | 0.5 | 13 : 1 | acs.org |

| Acetyl Chloride | -6.1 | >20 : 1 | acs.org |

| Pivaloyl Chloride (PivCl) | - | >20 : 1 | acs.org |

Ethyl 5-hydroxypiperidine-3-carboxylate can be a starting point for creating highly functionalized piperidine structures. Multicomponent reactions (MCRs) are a powerful tool for rapidly building molecular complexity and are frequently used to synthesize substituted piperidines. researchgate.netresearchgate.net For example, one-pot domino reactions involving β-ketoesters, aldehydes, and amines can yield highly substituted piperidines with good diastereoselectivity. researchgate.net While these methods often build the ring from acyclic precursors, the principles can be adapted for the further elaboration of pre-existing piperidine scaffolds. Other advanced strategies for creating polysubstituted piperidines include oxidative amination of alkenes and radical-mediated cyclizations. nih.gov

Stereoselective Derivatization

The title compound possesses two stereocenters at the C3 and C5 positions, making stereoselectivity a critical aspect of its derivatization.

Enzymatic resolutions are a highly effective method for obtaining enantiomerically pure isomers. A lipase-catalyzed resolution has been successfully used in the synthesis of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, a closely related precursor to the β-lactamase inhibitor Avibactam. acs.orgresearchgate.net This demonstrates the utility of biocatalysis in separating stereoisomers of this scaffold, which would also be applicable to the C3-carboxyethyl derivative.

Furthermore, the existing stereochemistry can be used to direct the stereochemical outcome of subsequent reactions. The synthesis of complex piperidine scaffolds through multicomponent reactions can proceed with excellent diastereoselectivity, where the relative stereochemistry of the newly formed chiral centers is controlled during the reaction. researchgate.net Asymmetric synthesis strategies, such as the nitro-Mannich reaction, can also be employed to construct the piperidine ring with high enantioselectivity from the outset. mdpi.com These methods are essential for producing specific stereoisomers required for biological applications.

Advanced Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

To unambiguously determine the molecular structure of ethyl 5-hydroxypiperidine-3-carboxylate, a combination of spectroscopic and crystallographic methods is utilized.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups. For this compound, the spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), as well as complex multiplets for the protons on the piperidine (B6355638) ring. The presence of the hydroxyl group and the ester functionality will cause downfield shifts for the protons on the adjacent carbons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the piperidine ring, with the carbon bearing the hydroxyl group and the carbon attached to the ester group appearing at characteristic downfield shifts.

2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the protons around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~174 |

| O-CH₂-CH₃ | ~4.1 (quartet) | ~61 |

| O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

| Piperidine C3-H | Multiplet | ~45 |

| Piperidine C5-H | Multiplet | ~65 |

| Piperidine Ring CH₂ | Multiplets | ~30-50 |

| NH | Broad singlet | - |

| OH | Broad singlet | - |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) would be employed.

The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. The fragmentation pattern is also highly informative. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group from the ester, cleavage of the piperidine ring, and dehydration due to the hydroxyl group.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 173 | [M]⁺ (Molecular Ion) |

| 156 | [M-OH]⁺ |

| 128 | [M-OC₂H₅]⁺ |

| 100 | [M-COOC₂H₅]⁺ |

When a crystalline sample of this compound is available, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. This technique can unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, X-ray analysis would confirm the chair conformation of the piperidine ring and the relative orientations of the hydroxyl and ester substituents (cis or trans). This is particularly crucial for establishing the stereochemical outcome of a synthesis.

Stereochemical Purity Assessment

As this compound contains chiral centers, assessing its stereochemical purity is often a critical aspect of its analysis, especially in pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (e.e.) of a chiral compound. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A suitable chiral column and mobile phase would be developed to resolve the enantiomers of this compound. The ratio of the peak areas in the resulting chromatogram would be used to calculate the enantiomeric excess.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. rsc.org In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the different components of the mixture will separate based on their polarity. The retention factor (Rf) value of the product can be determined, and the disappearance of the starting material spot would indicate the completion of the reaction. Visualization can be achieved using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These calculations provide a theoretical basis for understanding a molecule's behavior at the electronic level.

The electronic structure of a molecule is intrinsically linked to its reactivity and stability. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. oaji.netresearchgate.netresearchgate.netmdpi.com

Table 1: Representative HOMO-LUMO Energy Gaps for Heterocyclic Compounds from Computational Studies (Note: These are examples from related molecules, not Ethyl 5-hydroxypiperidine-3-carboxylate)

| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Dihydropyrimidinone Derivative | DFT/B3LYP/6-311++G(d,p) | - | - | 4.898 oaji.net |

| 3-amino-1,2,4-triazole | B3LYP/6-311++G(d,p) | -8.834 | -3.936 | 4.898 oaji.net |

Quantum chemical methods can be used to calculate the thermodynamic properties of a molecule, such as its heat of formation and Gibbs free energy. These values provide an indication of the molecule's intrinsic stability. By comparing the calculated energies of different isomers or conformers of this compound, it is possible to predict the most stable three-dimensional arrangement of the molecule under a given set of conditions. This is particularly important for a flexible molecule like a substituted piperidine (B6355638), which can exist in various chair and boat conformations. The thermodynamically most stable conformer is often the most populated and therefore the most relevant for biological activity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides a dynamic view of molecular behavior, which is essential for understanding conformational flexibility and intermolecular interactions. mdpi.comresearchgate.netnih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Space: The piperidine ring can adopt several conformations, and the substituents will have their own degrees of freedom. MD simulations can map the energy landscape of these conformations, identifying the most stable and accessible shapes the molecule can adopt in solution.

Analyze Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide detailed information about how the solvent organizes around the solute and influences its conformation and dynamics. researchgate.net

Study Receptor Interactions: If a biological target is known, MD simulations can be used to model the binding of this compound to the receptor's active site. This can reveal the key interactions that stabilize the complex, the role of water molecules in the binding pocket, and the dynamic stability of the bound conformation. mdpi.com

While specific MD studies on this compound are not available, the methodology has been widely applied to other ligands in drug discovery to refine docking poses and estimate binding free energies. mdpi.comnih.gov

In Silico Screening for Bioisostere Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The in silico design and screening for bioisosteres of this compound can be a valuable strategy for lead optimization, aiming to improve potency, selectivity, or pharmacokinetic properties. researchgate.netresearchgate.netnih.gov

Computational databases and software can be used to search for potential bioisosteric replacements for the piperidine core or its substituents. researchgate.net For instance, the piperidine ring itself could be replaced with other scaffolds known to be its bioisosteres, in order to modulate properties like basicity and lipophilicity while maintaining a similar three-dimensional arrangement of functional groups.

Table 2: Potential Bioisosteric Replacements for the Piperidine Scaffold

| Original Scaffold | Potential Bioisostere | Rationale for Replacement |

| Piperidine | Azaspiro[3.3]heptane | Can improve metabolic stability and solubility while mimicking the 3D shape. |

| Piperidine | Tropane | Introduces conformational rigidity and alters the vector of substituents. |

| Piperidine | Morpholine | Increases polarity and can influence pKa. |

In silico screening would involve generating a virtual library of bioisosteric analogs and then using computational tools like docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to prioritize the most promising candidates for synthesis. nih.govresearchgate.net

Prediction of Reactivity and Selectivity

Computational methods can also be used to predict the chemical reactivity and selectivity of a molecule. For this compound, this could involve identifying the most likely sites for metabolic attack or predicting the outcome of chemical reactions.

Information derived from quantum chemical calculations, such as the distribution of electron density and the energies of molecular orbitals, can highlight the most nucleophilic and electrophilic sites in the molecule. For example, the nitrogen atom of the piperidine ring is a likely site for nucleophilic reactions, while the carbonyl carbon of the ester group is an electrophilic center. Molecular electrostatic potential (MEP) maps, which visualize the electron density distribution, are particularly useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. researchgate.net

Furthermore, more advanced computational models can be used to predict the regioselectivity and stereoselectivity of reactions involving the piperidine ring or its substituents. This can be valuable for planning synthetic routes and for understanding potential metabolic pathways.

Role in Heterocyclic Chemistry and Precursor Applications

Synthetic Building Block for Complex Nitrogenous Heterocycles

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds. frontiersin.orgresearchgate.net Ethyl 5-hydroxypiperidine-3-carboxylate serves as a valuable starting material for the synthesis of a variety of complex nitrogenous heterocycles due to its inherent functionality. openmedicinalchemistryjournal.com The presence of a secondary amine, a hydroxyl group, and an ester moiety allows for a range of chemical transformations, including N-alkylation, acylation, and cyclization reactions. These reactions enable the elaboration of the piperidine (B6355638) core into more complex fused, bridged, and spirocyclic systems, which are often sought after in drug discovery programs. nih.govmdpi.com

Precursor in the Synthesis of Pharmacologically Relevant Intermediates

The utility of this compound is most prominently demonstrated in its role as a key precursor to intermediates in the synthesis of important pharmaceutical agents.

One of the most critical applications of derivatives of this compound is in the synthesis of Avibactam. acs.org Avibactam is a non-β-lactam β-lactamase inhibitor that is used in combination with antibiotics to treat serious bacterial infections. The synthesis of Avibactam often commences from a related precursor, ethyl 5-hydroxypicolinate, which is then reduced to form a mixture of diastereomers of ethyl 5-hydroxypiperidine-2-carboxylate. acs.org

| Intermediate | Role in Avibactam Synthesis | Key Transformation |

| Ethyl 5-hydroxypicolinate | Starting Material | Reduction to ethyl 5-hydroxypiperidine-2-carboxylate |

| (2S,5S)-5-hydroxypiperidine-2-carboxylate acid | Chiral Intermediate | Obtained via lipase-catalyzed resolution |

| Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate | Key Precursor | Leads to the formation of the diazabicyclooctane core of Avibactam |

Natural products often possess complex, three-dimensional structures with significant biological activity. rsc.org The chiral nature and dense functionality of this compound make it an attractive scaffold for the synthesis of natural product analogues. nih.gov By utilizing the existing stereocenter and functional groups, chemists can build upon this core structure to access novel compounds that mimic the structural and biological properties of natural products. This approach can lead to the discovery of new therapeutic agents with improved potency and selectivity.

Contribution to Chiral Pool Development

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for asymmetric synthesis. This compound, when synthesized in an enantiomerically pure form, can be considered a valuable addition to the synthetic chemist's chiral pool. nih.gov Its defined stereochemistry can be transferred to subsequent products, obviating the need for challenging asymmetric reactions later in a synthetic sequence. The development of efficient methods for the enantioselective synthesis of this and related piperidine derivatives is therefore an active area of research.

Use in the Development of Unnatural Amino Acids

Unnatural amino acids are non-proteinogenic amino acids that are increasingly being incorporated into peptides and other pharmaceuticals to enhance their therapeutic properties. bioascent.com The structural framework of this compound, containing both an amine and a carboxylic acid precursor (the ethyl ester), makes it a suitable starting point for the synthesis of novel, cyclic unnatural amino acids. acu.edu These constrained amino acid analogues can impart specific conformational preferences to peptides, leading to increased stability, receptor selectivity, and oral bioavailability.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-hydroxypiperidine-3-carboxylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via esterification or cyclization reactions. For example, piperidine derivatives are often prepared through nucleophilic substitution or condensation reactions using ethanol as a solvent. Optimization involves adjusting reaction temperature (e.g., 60–80°C), stoichiometry of reagents, and catalytic systems (e.g., acid catalysts like HCl). Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is critical to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR should show signals for the piperidine ring protons (δ 1.5–3.5 ppm), the hydroxyl group (δ ~5.0 ppm, broad), and the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH).

- FT-IR : Peaks for ester carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3200–3500 cm).

- Mass Spectrometry : Molecular ion peak at m/z 174 (free base) or 209.67 (hydrochloride salt) .

Q. What storage conditions ensure the stability of this compound in long-term studies?

Store at -20°C in airtight, light-protected containers under inert gas (e.g., nitrogen). The hydrochloride salt form enhances stability, with a shelf life of ≥1 year under these conditions. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester group .

Q. How can common synthetic impurities be identified and mitigated?

Impurities like unreacted starting materials or hydroxylated byproducts are detected via HPLC or TLC. Mitigation strategies include:

- Using excess acylating agents to ensure complete esterification.

- Employing scavengers (e.g., molecular sieves) to absorb water and prevent hydrolysis.

- Optimizing reaction time to minimize side reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the compound’s electron density distribution, identifying reactive sites (e.g., the hydroxyl group or ester carbonyl). Molecular dynamics simulations assess steric effects in chiral environments, guiding the design of asymmetric syntheses. Software like Gaussian or ORCA is used to calculate activation energies and transition states .

Q. What experimental strategies resolve contradictions between observed and theoretical bioactivity data?

- Dose-Response Studies : Validate bioactivity thresholds using in vitro assays (e.g., enzyme inhibition).

- Structural Analog Comparison : Compare with literature data on similar piperidine derivatives to identify structure-activity relationships.

- Error Analysis : Quantify experimental uncertainty in bioassays (e.g., via triplicate measurements) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. How can SHELX software improve crystallographic refinement of this compound derivatives?

SHELXL is used for high-resolution structure refinement:

- Twinned Data Handling : Apply TWIN/BASF commands to model pseudo-merohedral twinning.

- Hydrogen Bonding Networks : Use DFIX restraints to refine OH···O interactions.

- Validation : Check R (<5%) and Flack parameter (for chirality) to ensure structural accuracy .

Q. What kinetic study designs elucidate reaction mechanisms involving this compound?

- Pseudo-First-Order Conditions : Use excess nucleophile to isolate rate dependence on the compound.

- Arrhenius Plot Analysis : Measure rate constants at multiple temperatures (e.g., 25–60°C) to determine activation energy.

- Isotopic Labeling : Track O in ester groups via mass spectrometry to confirm hydrolysis pathways .

Q. How can the compound serve as a chiral building block in asymmetric catalysis?

- Chiral Resolution : Use enzymatic resolution (e.g., lipases) to separate enantiomers.

- Coordination Chemistry : Complex with transition metals (e.g., Ru or Rh) to induce stereoselectivity in hydrogenation or cycloaddition reactions.

- X-Ray Crystallography : Confirm absolute configuration of derivatives using anomalous dispersion methods .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.